molecular formula C13H15BrFN B14230034 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine CAS No. 729613-29-0

1-Benzyl-4-[bromo(fluoro)methylidene]piperidine

Katalognummer: B14230034
CAS-Nummer: 729613-29-0
Molekulargewicht: 284.17 g/mol
InChI-Schlüssel: VTXRVVQUBOVFSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-[bromo(fluoro)methylidene]piperidine is a synthetic organic compound characterized by a piperidine ring substituted with a benzyl group and a bromo(fluoro)methylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Bromo(fluoro)methylidene Moiety: This step involves the reaction of the piperidine derivative with a bromo(fluoro)methylidene reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo(fluoro)methylidene group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions yield corresponding oxides and reduced forms.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-[bromo(fluoro)methylidene]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine involves its interaction with specific molecular targets. The bromo(fluoro)methylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzyl-4-[bromomethylidene]piperidine
  • 1-Benzyl-4-[fluoromethylidene]piperidine
  • 1-Benzyl-4-[chloromethylidene]piperidine

Comparison: 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine is unique due to the presence of both bromo and fluoro substituents, which can impart distinct reactivity and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

729613-29-0

Molekularformel

C13H15BrFN

Molekulargewicht

284.17 g/mol

IUPAC-Name

1-benzyl-4-[bromo(fluoro)methylidene]piperidine

InChI

InChI=1S/C13H15BrFN/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI-Schlüssel

VTXRVVQUBOVFSH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=C(F)Br)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.